6-bromo-2-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-imidazo[4,5-b]pyridine
Description
6-bromo-2-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a unique combination of bromine, sulfur, and nitrogen atoms within its structure
Properties
IUPAC Name |
6-bromo-2-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5S/c1-18-9(2-4-15-18)3-5-19-12-16-10-6-8(13)7-14-11(10)17-12/h2,4,6-7H,3,5H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZYDEITWHSZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCSC2=NC3=C(N2)C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-imidazo[4,5-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate can then be further reacted with 2-(2-methylpyrazol-3-yl)ethylsulfanyl derivatives under phase transfer catalysis conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-imidazo[4,5-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfur-containing side chain can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Typical conditions involve moderate temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-bromo-2-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 6-bromo-2-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: A precursor in the synthesis of the target compound.
2-bromo-6-methylpyridine: Another brominated heterocyclic compound with different applications.
Uniqueness
6-bromo-2-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-imidazo[4,5-b]pyridine is unique due to its combination of a bromine atom, a sulfur-containing side chain, and an imidazo[4,5-b]pyridine core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
